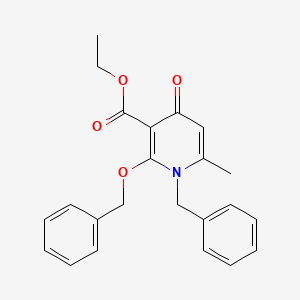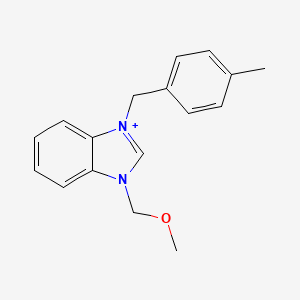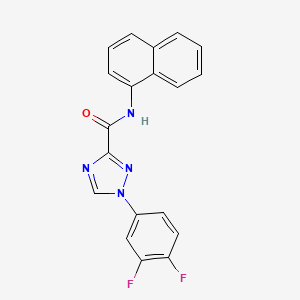
Ethyl 1-benzyl-2-(benzyloxy)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-benzyl-2-(benzyloxy)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate is a complex organic compound that belongs to the class of pyridinecarboxylates This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups, including benzyl and benzyloxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-benzyl-2-(benzyloxy)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde with benzylamine and acetoacetic ester oxime, followed by alkylation with ethyl chloroformate. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-benzyl-2-(benzyloxy)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene derivatives, while reduction can produce hydroxylated pyridinecarboxylates.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-benzyl-2-(benzyloxy)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of Ethyl 1-benzyl-2-(benzyloxy)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyridinecarboxylates and benzyl-substituted pyridines, such as:
- Ethyl 2-benzyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate
- Benzyl 2-(benzyloxy)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate
Uniqueness
Ethyl 1-benzyl-2-(benzyloxy)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl and benzyloxy groups, along with the pyridine ring, makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C23H23NO4 |
|---|---|
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
ethyl 1-benzyl-6-methyl-4-oxo-2-phenylmethoxypyridine-3-carboxylate |
InChI |
InChI=1S/C23H23NO4/c1-3-27-23(26)21-20(25)14-17(2)24(15-18-10-6-4-7-11-18)22(21)28-16-19-12-8-5-9-13-19/h4-14H,3,15-16H2,1-2H3 |
InChI-Schlüssel |
WCWZTAMYFBKQRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N(C(=CC1=O)C)CC2=CC=CC=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-Dichloro-5-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B13365639.png)



![2-chloro-N-[(4-nitrophenyl)methyl]pyridine-4-carboxamide](/img/structure/B13365655.png)
![2-{[(2,5-Diethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13365656.png)

![N-(1-Cyanocyclohexyl)-2-((4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)acetamide](/img/structure/B13365664.png)

![1-[(2-Bromo-4-chloro-5-methylphenyl)sulfonyl]piperidine](/img/structure/B13365673.png)
![3-[(Ethylsulfanyl)methyl]-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365675.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-methanesulfonamidobenzoate](/img/structure/B13365676.png)
![6-(4-Methoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365680.png)
